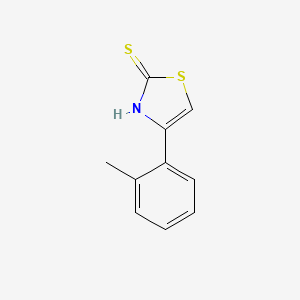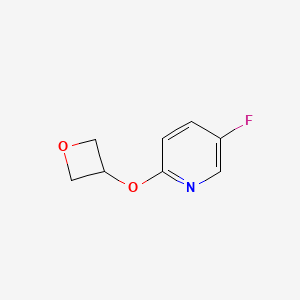
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound. It features a quinazoline core linked to a pyridazine ring through an ethyl bridge. This structure incorporates various functional groups that confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis often involves multi-step processes beginning with quinazolinone derivatives. A common route might include cyclization of anthranilic acids with formamide to form the quinazolinone. Following this, coupling with appropriate halides and introduction of the pyridazine ring typically through a cyclization reaction and condensation with furan derivatives. Each step requires precise control of temperature, pH, and solvents to yield the desired compound.
Industrial Production Methods: Industrial production scales up these reactions, often using automated continuous flow reactors. This ensures consistency and high yield, while employing efficient purification methods like crystallization or chromatographic techniques.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, primarily at the furan and pyridazine rings.
Reduction: Reduction is less common but possible under specific conditions, targeting the carbonyl groups.
Substitution: Nucleophilic substitutions frequently occur on the nitrogen atoms of the quinazoline and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reducing agents such as lithium aluminum hydride.
Substitution: Employing reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: Products depend on the specific reaction. For instance, oxidation might yield carboxylic acids, while substitution reactions could introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: Useful in synthesizing complex molecular architectures and studying reaction mechanisms due to its diverse functional groups.
Biology: Explored for potential therapeutic properties, particularly in targeting specific enzymes or receptors linked to disease pathways.
Industry: Used in material science for creating specialized polymers or as a building block in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with various biological molecules, particularly proteins. The quinazoline and pyridazine rings facilitate binding to enzyme active sites or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions. The molecular targets could include kinases, which play crucial roles in signaling pathways, thus influencing cell growth, division, and apoptosis.
Comparison with Similar Compounds
Similar compounds include other quinazoline and pyridazine derivatives. For instance:
2-methylquinazolin-4(3H)-one
3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine
Uniqueness: The unique linkage between the quinazoline and pyridazine rings via an ethyl bridge in 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide creates a distinct spatial configuration, enhancing its binding affinity and specificity for biological targets.
To wrap it up, this compound's multifaceted structure and reactivity make it invaluable across diverse fields from synthetic chemistry to biomedical research.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c26-17(12-24-19(28)13-4-1-2-5-14(13)22-20(24)29)21-9-10-25-18(27)8-7-15(23-25)16-6-3-11-30-16/h1-8,11H,9-10,12H2,(H,21,26)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYJARCTACHHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)

![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)

![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)



![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine](/img/structure/B2592790.png)
![2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid](/img/structure/B2592791.png)
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)

